molecular formula C5H3BrFN B1273648 3-Bromo-2-fluoropyridine CAS No. 36178-05-9

3-Bromo-2-fluoropyridine

Cat. No.: B1273648
CAS No.: 36178-05-9
M. Wt: 175.99 g/mol
InChI Key: KESUTBOSNOHAMK-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoropyridine (CAS: 36178-05-9) is a halogenated pyridine derivative with the molecular formula C₅H₃BrFN and a molecular weight of 175.99 g/mol. It is widely used as a pharmaceutical intermediate due to its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations . The compound is typically stored under cool, dry conditions to maintain stability . Its structure features bromine and fluorine substituents at the 3- and 2-positions of the pyridine ring, respectively, which influence its electronic properties and regioselectivity in synthetic applications .

Preparation Methods

Fluorination of 2,3-Dichloropyridine Using Cesium Fluoride (Nucleophilic Aromatic Substitution)

  • Procedure : A solution of 2,3-dichloropyridine is treated with cesium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures (around 110–130 °C) for an extended period (up to 20 hours).
  • Reaction : The fluoride ion selectively substitutes the chlorine at the 2-position, yielding 3-bromo-2-fluoropyridine.
  • Workup : After reaction completion, the mixture is quenched with water, extracted with ethyl acetate, washed, dried, and purified by column chromatography.
  • Yield : Approximately 72–74% yield reported.
  • Advantages : Straightforward nucleophilic substitution with commercially available reagents.
  • Reference : Katoh et al. (2015) detailed this method in Tetrahedron Letters.
Parameter Details
Starting material 2,3-Dichloropyridine
Fluoride source Cesium fluoride (CsF)
Solvent Dimethyl sulfoxide (DMSO)
Temperature 110–130 °C
Reaction time 20 hours
Yield ~73%

Improved Blaz-Schiemann Reaction on Aminopyridines Followed by Bromination

  • Concept : This method involves converting aminopyridines to fluoropyridines via diazonium salt intermediates (Blaz-Schiemann reaction), combined with bromination steps to introduce the bromine substituent.
  • Process Highlights :
    • Aminopyridines such as 3-amino-6-picoline or 2-amino-6-picoline are brominated using sodium bromide and sodium bromate under controlled temperature (ice bath to room temperature).
    • Subsequent diazotization and fluorination are carried out under mild conditions, often in acetonitrile solvent.
    • This method avoids harsh fluorination conditions and is suitable for scale-up due to lower energy consumption and higher selectivity.
  • Yields : Bromination steps yield over 90%, with subsequent fluorination steps also optimized for high efficiency.
  • Advantages : Mild reaction conditions, reduced side reactions, and scalability.
  • Reference : Patent CN102898358A (2012) provides detailed synthetic routes and conditions.
Step Reagents/Conditions Yield (%) Notes
Bromination Sodium bromide, sodium bromate, sulfuric acid, acetonitrile, ice bath ~90 Controlled addition, mild temp
Diazotization & Fluorination Improved Blaz-Schiemann reaction, acetonitrile, room temperature High Fluorination via diazonium salt
Hydrogenation (if needed) Raney nickel, methanol, H2 pressure (40 psi) ~90 For nitro to amino reduction

Multi-step Synthesis from Nitro and Aminopyridine Precursors

  • Outline :
    • Starting from nitropyridine derivatives, bromination is performed using phosphorus tribromide oxide at elevated temperatures (110–130 °C).
    • Nitro group reduction is achieved by catalytic hydrogenation with Raney nickel.
    • Aminopyridines formed are then subjected to bromination and fluorination steps as described above.
  • Significance : This route allows access to various substituted fluoropyridines including this compound and analogs.
  • Yields : Bromination and reduction steps typically yield 90% or higher.
  • Reference : Detailed in patent CN102898358A.
Method Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
Nucleophilic substitution 2,3-Dichloropyridine Cesium fluoride, DMSO 110–130 °C, 20 h ~73 Simple, direct substitution Long reaction time, high temp
Improved Blaz-Schiemann route Aminopyridines NaBr, NaBrO3, H2SO4, acetonitrile Ice bath to RT, mild conditions >90 Mild, scalable, high selectivity Multi-step, requires diazotization
Multi-step bromination/hydrogenation Nitro-pyridine derivatives POBr3, Raney Ni, H2 110–130 °C for bromination; RT, 40 psi H2 for reduction >90 Versatile, high yield Requires multiple steps
  • The nucleophilic aromatic substitution method using cesium fluoride is well-established but requires elevated temperatures and long reaction times to achieve satisfactory yields.
  • The improved Blaz-Schiemann reaction combined with bromination offers a more industrially feasible approach due to milder conditions, reduced side reactions, and better scalability.
  • Multi-step routes starting from nitro or amino precursors provide access to a broader range of substituted fluoropyridines, including this compound, with excellent yields but involve more synthetic steps.
  • Optimization of solvent choice, temperature control, and reagent stoichiometry are critical for maximizing yield and purity in all methods.
  • The use of less expensive and more readily available reagents (e.g., sodium bromide instead of more costly fluorinating agents) is a key advantage in industrial applications.

The preparation of this compound can be efficiently achieved via several synthetic routes:

  • Direct fluorination of halogenated pyridines using cesium fluoride in DMSO.
  • Bromination followed by improved Blaz-Schiemann fluorination of aminopyridine derivatives under mild conditions.
  • Multi-step bromination and reduction of nitropyridine precursors.

Among these, the Blaz-Schiemann-based method stands out for industrial scalability and operational simplicity, while the nucleophilic substitution route remains valuable for laboratory-scale synthesis. Selection of the method depends on available starting materials, scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

3-Bromo-2-fluoropyridine is extensively used in the synthesis of complex organic molecules. It participates in various chemical reactions, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alcohols.
  • Suzuki-Miyaura Coupling Reactions: This compound is a key reagent for forming carbon-carbon bonds, essential in constructing biaryl compounds.

Table 1: Common Reactions Involving this compound

Reaction TypeConditionsMajor Products
Nucleophilic SubstitutionSodium hydride in tetrahydrofuranVarious substituted pyridines
Suzuki-Miyaura CouplingPalladium catalyst in 1,4-dioxane at elevated temperaturesBiaryl compounds

Biological Applications

The compound has shown promise in medicinal chemistry due to its diverse biological activities:

  • Antitumor Activity: Research indicates that halogenated pyridines exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives of this compound have been linked to enhanced potency compared to unsubstituted analogs.
  • Neuroprotective Effects: The ability of this compound to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Its interaction with neurotransmitter receptors may provide protective effects against neurodegenerative diseases.

Table 2: Biological Activities of this compound

Activity TypeMechanism of ActionReferences
AntitumorInduces apoptosis in cancer cells
NeuroprotectiveModulates neurotransmitter receptor activity

Case Study 1: Synthesis of Functionalized Pyridine Scaffolds

Researchers utilized this compound as an intermediate in synthesizing functionalized pyridine derivatives aimed at targeting specific receptors involved in cancer progression. The study demonstrated the compound's utility in generating biologically active molecules with improved efficacy against tumor cells.

Case Study 2: Development of Pharmaceuticals

In a notable pharmaceutical development project, scientists employed this compound to synthesize novel drug candidates that exhibited promising results in preclinical trials for various conditions, including cancer and neurological disorders. The modifications made to the pyridine scaffold significantly enhanced the therapeutic potential of the resulting compounds.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-Bromo-2-fluoropyridine with structurally related halogenated pyridines:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Features
This compound 36178-05-9 C₅H₃BrFN 175.99 N/A N/A Bromine at 3, fluorine at 2; used in palladium-catalyzed couplings
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.02 N/A N/A Methyl group at 3; bromine at 2; less reactive in SNAr due to steric hindrance
3-Bromo-6-chloro-2-fluoropyridine 885952-18-1 C₅H₂BrClFN 224.43 N/A N/A Additional chlorine at 6; higher molecular weight; used in multi-step syntheses
2-Chloro-3-bromopyridine 52200-48-3 C₅H₃BrClN 192.44 N/A N/A Chlorine at 2, bromine at 3; reactivity influenced by halogen electronegativity
5-Bromo-2-chloro-3-fluoropyridine N/A C₅H₂BrClFN 210.43 N/A N/A Bromine at 5, chlorine at 2; chemoselective amination under Pd catalysis
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine 1159512-34-1 C₆H₂BrClF₃N 260.44 N/A N/A Trifluoromethyl group at 6; enhanced lipophilicity for agrochemical applications

Notes:

  • Substituent positions (e.g., bromine at 3 vs. 2) significantly alter electronic and steric properties, impacting reactivity .

Chemoselectivity in Amination Reactions

  • This compound: Under Pd catalysis (Pd₂dba₃/Xantphos), bromine is selectively substituted by amines, retaining fluorine .
  • 5-Bromo-2-chloro-3-fluoropyridine : Similar chemoselectivity is observed, with bromide substitution dominating under Pd catalysis and chloride substitution under thermal conditions . This highlights the role of halogen electronegativity (Br < Cl < F) in directing reactivity.

Cross-Coupling Reactions

  • This compound is a key substrate in Suzuki couplings to generate aryl-pyridine hybrids, as demonstrated in the synthesis of piperazine derivatives .
  • 3-Bromo-2-(difluoromethoxy)pyridine undergoes analogous Pd-mediated couplings, emphasizing the versatility of bromo-fluoro pyridines in medicinal chemistry .

Comparison with Methyl-Substituted Analogues

  • 2-Bromo-3-methylpyridine : The methyl group at the 3-position introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to this compound .

Key Research Findings

Chemoselective Functionalization : The position of halogens dictates reaction pathways. Bromine, being a better leaving group than chlorine or fluorine, is preferentially substituted in Pd-catalyzed reactions, while fluorine undergoes SNAr under specific conditions .

Pharmaceutical Utility : this compound is critical in synthesizing enantiomerically pure piperazine derivatives via chiral HPLC, underscoring its role in drug discovery .

Structural Analogues : Compounds like 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine exhibit enhanced bioactivity due to trifluoromethyl groups, expanding applications beyond pharmaceuticals to agrochemicals .

Biological Activity

3-Bromo-2-fluoropyridine (CAS No. 36178-05-9) is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following properties:

  • Molecular Formula : C5_5H3_3BrFN
  • Molecular Weight : 175.99 g/mol
  • Boiling Point : Not available
  • Log P (Partition Coefficient) : Ranges from 1.69 to 2.71, indicating moderate lipophilicity, which is crucial for membrane permeability and bioavailability .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of bromine and fluorine atoms enhances its binding affinity to various enzymes and receptors, which can lead to the modulation of biochemical pathways. Notably, it has been identified as a CYP1A2 inhibitor , suggesting potential implications in drug metabolism and interaction profiles .

Interaction with Enzymes

The compound's halogen substituents affect its electronic properties, influencing its reactivity and interaction with enzymes. For instance, studies indicate that brominated compounds often exhibit higher potency in enzyme inhibition compared to their non-brominated counterparts .

Antitumor Activity

Research has shown that halogenated pyridines can exhibit significant antitumor activity. A study focusing on similar compounds demonstrated that derivatives with electron-withdrawing groups, such as bromine, enhanced cytotoxicity against cancer cell lines. The study highlighted that compounds bearing bromine or nitro groups were significantly more potent than their unsubstituted analogs .

Neuroprotective Effects

This compound has also been explored for its neuroprotective properties. It was found to possess the ability to cross the blood-brain barrier (BBB), making it a candidate for treating neurological disorders. Its interaction with neurotransmitter receptors could potentially lead to protective effects against neurodegenerative diseases .

Synthesis and Application in Drug Development

One notable case study involved the synthesis of functionalized pyridine scaffolds using this compound as a key intermediate. Researchers successfully demonstrated its utility in creating compounds with enhanced biological activity targeting specific receptors involved in cancer progression .

StudyFindings
Antitumor ActivityEnhanced cytotoxicity in cancer cell lines compared to unsubstituted analogs
NeuroprotectionAbility to penetrate BBB; potential for treating neurodegenerative diseases
Drug DevelopmentUsed as an intermediate for synthesizing biologically active compounds

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-2-fluoropyridine, and how do its physical properties influence experimental design?

  • Methodology : The compound is typically synthesized via halogen exchange or cross-coupling reactions. For example, halogen exchange from chlorinated precursors using KF or fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions is common . Key physical properties (e.g., bp: 162–164°C, density: 1.71 g/cm³, RI: 1.5325) necessitate controlled heating and inert atmospheres during synthesis to prevent decomposition .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology : Use 1^1H/13^13C NMR to confirm substitution patterns (e.g., distinguishing fluorine and bromine positions). GC-MS with polar columns (e.g., DB-5) is recommended for purity assessment (>98% GC purity achievable) . For structural confirmation, FT-IR can identify C-F stretches (~1250 cm1^{-1}) and C-Br vibrations (~550 cm1^{-1}) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for pharmaceutical intermediates?

  • Methodology : Use Pd catalysts like [Pd(dppf)Cl2_2] with K2_2CO3_3 in THF/H2_2O at 80–100°C. The electron-withdrawing fluorine atom enhances oxidative addition efficiency, but bromine’s bulkiness may require longer reaction times (12–24 hrs). Monitor yields via HPLC and adjust boronic acid stoichiometry (1.2–1.5 eq) to mitigate steric hindrance .

Q. How should researchers resolve contradictions in halogen exchange reactivity data for this compound derivatives?

  • Methodology : Conflicting reports on fluorine-bromine exchange (e.g., in pyridines) may arise from solvent polarity or catalyst choice. Systematically test conditions using DMF (polar aprotic) vs. DCM (non-polar) with CuI catalysts. Compare kinetic data via 19^{19}F NMR to identify rate-limiting steps .

Q. What strategies improve regioselectivity in functionalizing this compound for spirocyclic drug candidates?

  • Methodology : Protect the fluorine atom via temporary silylation (e.g., TMSCl) to direct bromine-lithium exchange at C3. Subsequent coupling with azaspiro fragments (e.g., tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate) under Pd catalysis achieves >90% regioselectivity. Deprotect with TFA for final products .

Q. What challenges arise in purifying this compound, and how can they be mitigated?

  • Methodology : High density (1.71 g/cm³) complicates solvent selection; use hexane/ethyl acetate gradients for column chromatography. Recrystallization from ethanol at −20°C yields >95% purity. Monitor for residual Pd in cross-coupled products via ICP-MS .

Properties

IUPAC Name

3-bromo-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESUTBOSNOHAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376442
Record name 3-Bromo-2-fluoropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36178-05-9
Record name 3-Bromo-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-fluoropyridine
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